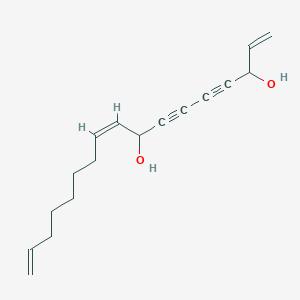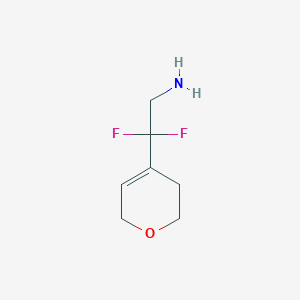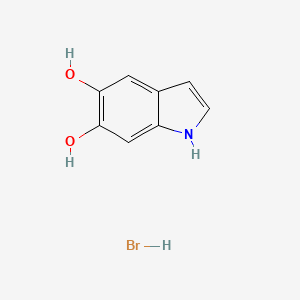
1H-Indole-5,6-diol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-5,6-diol hydrobromide is a chemical compound with the molecular formula C8H10BrNO2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs.
Méthodes De Préparation
The synthesis of 1H-Indole-5,6-diol hydrobromide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The resulting product undergoes further reactions to yield this compound. Industrial production methods often involve optimizing reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
1H-Indole-5,6-diol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-Indole-5,6-diol hydrobromide has numerous scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Indole-5,6-diol hydrobromide involves its interaction with various molecular targets and pathways. It can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Additionally, it may interact with specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
1H-Indole-5,6-diol hydrobromide can be compared with other indole derivatives, such as:
5,6-Dihydroxyindole: Similar in structure but lacks the hydrobromide component.
Indoline-5,6-diol: Another closely related compound with similar biological activities
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties compared to other indole derivatives .
Propriétés
Formule moléculaire |
C8H8BrNO2 |
|---|---|
Poids moléculaire |
230.06 g/mol |
Nom IUPAC |
1H-indole-5,6-diol;hydrobromide |
InChI |
InChI=1S/C8H7NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h1-4,9-11H;1H |
Clé InChI |
OOYHAXWTGXMEEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=CC(=C(C=C21)O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


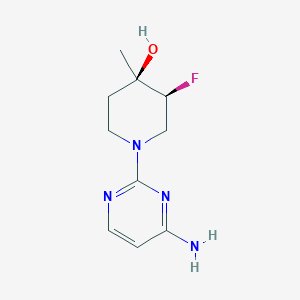

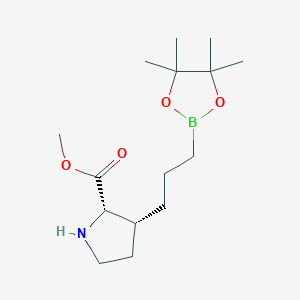

![3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide](/img/structure/B12931635.png)
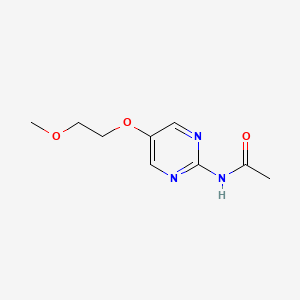

![Tert-butyl3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate](/img/structure/B12931654.png)
![1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12931656.png)
![5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12931665.png)
![N-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]methyl}acetamide](/img/structure/B12931673.png)
![Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-](/img/structure/B12931677.png)
